molecular formula C12H13NO3S2 B12800917 5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone CAS No. 64445-68-7

5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone

Cat. No.: B12800917
CAS No.: 64445-68-7
M. Wt: 283.4 g/mol
InChI Key: ORGUHJBOXDGGRP-UHFFFAOYSA-N
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Description

5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone is a chemical compound that belongs to the class of isothiazolones. Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industrial applications. This compound, in particular, has a unique structure that includes an isopropylsulfonyl group and a phenyl group attached to the isothiazolone ring, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone typically involves the reaction of 4-phenyl-3(2H)-isothiazolone with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.

    Substitution: The isopropylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide intermediates.

    Substitution: Various substituted isothiazolone derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties and potential use as a biocide.

    Medicine: Studied for its potential therapeutic effects, particularly in antimicrobial treatments.

    Industry: Employed as a preservative in products such as paints, coatings, and personal care items due to its ability to inhibit microbial growth.

Mechanism of Action

The mechanism of action of 5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone involves the inhibition of microbial enzymes and disruption of cell membrane integrity. The isothiazolone ring interacts with thiol groups in microbial proteins, leading to the inactivation of essential enzymes and subsequent cell death. This compound targets multiple pathways, making it effective against a broad spectrum of microorganisms.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: Another isothiazolone derivative with strong antimicrobial properties.

    2-Methyl-4-isothiazolin-3-one: Known for its use as a preservative in various formulations.

    1,2-Benzisothiazolin-3-one: Widely used in industrial applications for its antimicrobial activity.

Uniqueness

5-(Isopropylsulfonyl)-4-phenyl-3(2H)-isothiazolone stands out due to its unique combination of the isopropylsulfonyl and phenyl groups, which enhance its stability and antimicrobial efficacy. Its specific structure allows for targeted interactions with microbial enzymes, making it a potent biocide with diverse applications.

Properties

CAS No.

64445-68-7

Molecular Formula

C12H13NO3S2

Molecular Weight

283.4 g/mol

IUPAC Name

4-phenyl-5-propan-2-ylsulfonyl-1,2-thiazol-3-one

InChI

InChI=1S/C12H13NO3S2/c1-8(2)18(15,16)12-10(11(14)13-17-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14)

InChI Key

ORGUHJBOXDGGRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=C(C(=O)NS1)C2=CC=CC=C2

Origin of Product

United States

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